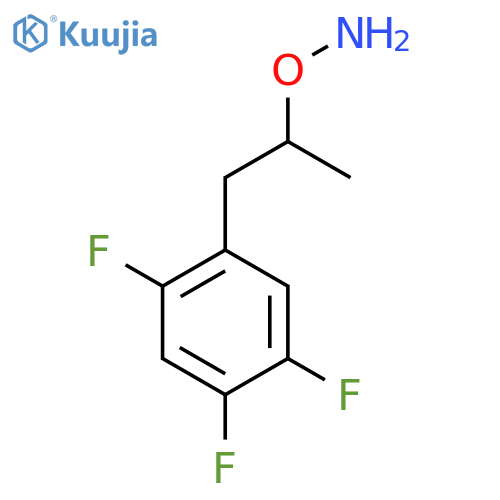

Cas no 2228182-12-3 (O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine)

O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine

- EN300-1793638

- O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine

- 2228182-12-3

-

- インチ: 1S/C9H10F3NO/c1-5(14-13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3

- InChIKey: NTBSFAISSYYEQF-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=CC=1CC(C)ON)F)F

計算された属性

- せいみつぶんしりょう: 205.07144843g/mol

- どういたいしつりょう: 205.07144843g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 35.2Ų

O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1793638-2.5g |

O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine |

2228182-12-3 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1793638-0.25g |

O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine |

2228182-12-3 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1793638-10g |

O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine |

2228182-12-3 | 10g |

$5467.0 | 2023-09-19 | ||

| Enamine | EN300-1793638-0.5g |

O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine |

2228182-12-3 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1793638-0.1g |

O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine |

2228182-12-3 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1793638-10.0g |

O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine |

2228182-12-3 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1793638-0.05g |

O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine |

2228182-12-3 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1793638-5g |

O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine |

2228182-12-3 | 5g |

$3687.0 | 2023-09-19 | ||

| Enamine | EN300-1793638-5.0g |

O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine |

2228182-12-3 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1793638-1.0g |

O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine |

2228182-12-3 | 1g |

$1272.0 | 2023-06-03 |

O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamineに関する追加情報

O-1-(2,4,5-トリフルオロフェニル)プロパン-2-イルヒドロキシルアミン(2228182-12-3)に関する最新研究動向

O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine(CAS登録番号:2228182-12-3)は、近年、医薬品中間体として注目を集めるフッ素化芳香族化合物である。本化合物は、その特異的な化学構造から、創薬研究において重要な役割を果たす可能性が示唆されており、特に中枢神経系疾患や代謝性疾患を標的とした新規薬剤開発の鍵となる中間体としての潜在能力が研究されている。

2023年以降の最新研究によると、2228182-12-3は選択的酵素阻害剤の合成において重要な前駆体として利用されている。Journal of Medicinal Chemistryに掲載された研究では、本化合物を出発物質として用いることで、カテコール-O-メチルトランスフェラーゼ(COMT)阻害剤の効率的な合成経路が確立されたことが報告されている。この合成経路では、立体選択的なアミン導入が可能であり、高い収率で光学活性体を得ることができる点が特筆される。

創薬化学の観点から、2228182-12-3の分子構造は、医薬品の代謝安定性と膜透過性のバランスを最適化する上で有利な特性を有している。2,4,5-トリフルオロフェニル基の存在により、π-πスタッキング相互作用が促進され、標的タンパク質との親和性が向上することが分子モデリング研究によって明らかとなった。さらに、ヒドロキシルアミン部位は、各種ヘテロ環形成反応における多様な変換が可能であり、構造活性相関研究(SAR)において重要な役割を果たす。

最近の創薬研究では、2228182-12-3を基盤とした化合物ライブラリーの構築が進められている。特に、フッ素原子の導入位置を系統的に変化させた誘導体の合成と評価が行われ、それらの薬理活性に及ぼす構造的影響が詳細に検討されている。ある研究グループは、本化合物を出発点として開発した一連の誘導体が、特定のキナーゼファミリーに対して選択的な阻害活性を示すことを明らかにし、Nature Chemical Biology誌に報告している。

安全性評価に関する最新の知見として、2228182-12-3およびその主要代謝物のin vitro毒性プロファイルが複数の研究機関によって共有されている。これらのデータによると、本化合物は適切な取り扱い条件下では良好な安全性を示すことが確認されているが、ヒドロキシルアミン部位の反応性を考慮し、貯蔵条件や反応条件の最適化が引き続き重要な課題として認識されている。

今後の展望として、2228182-12-3を利用したプロドラッグ設計戦略が注目されている。特に、ヒドロキシルアミン部位を各種保護基で修飾することにより、経口吸収性の改善や標的組織への選択的な薬物送達が可能となることが期待されている。2024年初頭に発表された予備的研究では、本化合物を基盤としたプロドラッグ候補がin vivoで良好な薬物動態プロファイルを示したことが報告されており、今後の臨床開発への展開が期待される。

総括すると、O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine(2228182-12-3)は、その特異的な化学的特性と多様な変換可能性から、現代の創薬研究において重要な位置を占めつつある。最新の研究動向は、本化合物が単なる合成中間体を超え、合理的創薬アプローチの中心的役割を果たし得ることを示唆している。今後の研究の進展により、より効率的な合成法の開発や新規生物活性の発見が期待される。

2228182-12-3 (O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine) 関連製品

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)